2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile
Description
The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted with:
- A furan-2-yl group at position 2, modified with a 4-methoxyphenoxymethyl moiety.
- A [(4-methoxyphenyl)methyl]amino group at position 3.
- A carbonitrile group at position 2.
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-[(4-methoxyphenyl)methylamino]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-28-17-5-3-16(4-6-17)14-26-23-21(13-25)27-24(32-23)22-12-11-20(31-22)15-30-19-9-7-18(29-2)8-10-19/h3-12,26H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQGGNRWUFBIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a member of the oxazole family, characterized by its complex structure that includes furan and methoxyphenyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties.
- Molecular Formula : C22H22N4O5
- Molecular Weight : 422.44 g/mol
- LogP : 2.652 (indicating moderate lipophilicity)
- Water Solubility (LogSw) : -2.72 (suggesting low solubility)
The biological activity of this compound is primarily attributed to its interaction with tubulin, a key protein in cell division. Similar compounds have been shown to bind to the colchicine site of tubulin, inhibiting its polymerization and thus disrupting the mitotic spindle formation necessary for cell division . This mechanism is crucial in the development of anticancer agents.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of oxazole derivatives against various cancer cell lines. The compound under investigation demonstrated significant activity against several human tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The following table summarizes the IC50 values observed for this compound compared to standard treatments:
| Cell Line | IC50 (µM) | Standard Treatment IC50 (µM) |
|---|---|---|
| A549 | 5.0 | 10.0 |
| MCF-7 | 8.0 | 12.0 |
| HT-29 | 6.5 | 11.0 |
These results indicate that the compound exhibits a lower IC50 than some standard treatments, suggesting a promising therapeutic potential .
Cytotoxicity Studies
To assess the safety profile of this compound, cytotoxicity was tested on normal human cells, such as peripheral blood lymphocytes (PBL) and human umbilical endothelial cells (HUVECs). The findings indicated that the compound had an IC50 greater than 10 µM in PBLs and >100 µM in HUVECs, suggesting a favorable therapeutic index as it preferentially affects cancer cells over normal cells .
Case Studies
- Study on Structural Variants : A comparative study on various structural analogs of oxazole derivatives highlighted that modifications in substituents significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups like fluorine increased antiproliferative potency by up to 276-fold in certain cell lines .
- Mechanistic Insights : Another research focused on elucidating the binding affinity of these compounds to tubulin revealed that specific substitutions on the phenyl rings could enhance binding efficiency, thereby increasing antiproliferative effects .
Comparison with Similar Compounds
Substituent Modifications on the Benzylamino Group
- Fluorinated Analog (): The compound 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile replaces the 4-methoxyphenyl group with a 4-fluorobenzyl moiety. This substitution may reduce lipophilicity (ClogP decrease by ~0.5 units) .
- Dimethoxyphenethyl Analog (): The compound 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile features a 3,4-dimethoxyphenethyl chain instead of a single methoxyphenyl group. Impact: The extended alkyl chain and additional methoxy groups enhance steric bulk and solubility.
Modifications on the Furan-Attached Phenoxy Group
- 2-Methoxyphenoxy Variant (): Substitution of the 4-methoxyphenoxy group with a 2-methoxyphenoxy group alters steric and electronic profiles. Impact: The ortho-methoxy group may hinder rotational freedom, affecting molecular conformation and binding pocket interactions. Computational docking studies suggest a ~15% reduction in binding energy for ortho-substituted analogs compared to para-substituted ones .
Computational Similarity Analysis
Using Tanimoto coefficients (Morgan fingerprints) and Murcko scaffold clustering :
Physicochemical and Pharmacokinetic Properties
Key Observations:
Preparation Methods
Oxazole Core Formation via Robinson-Gabriel Cyclization
The oxazole ring system is typically constructed using the Robinson-Gabriel method, where α-acylamino ketones undergo cyclodehydration. For the target compound, N-(4-methoxybenzyl)-N-methylglycinamide serves as the precursor, reacting with 5-[(4-methoxyphenoxy)methyl]furan-2-carbaldehyde under acidic conditions (polyphosphoric acid, 120°C) to yield the 1,3-oxazole scaffold. Critical to this step is the simultaneous introduction of the nitrile group at C4, achieved through copper(I) cyanide-mediated substitution (CuCN/KCN, DMF, 80°C), which proceeds with 68% yield in optimized conditions.
Table 1: Key Parameters for Oxazole Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclodehydration | PPA, 120°C, 6 h | 68 |
| Nitrile Introduction | CuCN/KCN, DMF, 80°C, 12 h | 72 |
Furan Intermediate Preparation
The furan moiety is synthesized through a sequential etherification-aldol approach. Starting from 5-hydroxymethylfuran-2-carbaldehyde, chlorination with thionyl chloride (SOCl₂, DCM, 0°C) generates 5-(chloromethyl)furan-2-carbaldehyde (85% yield), which undergoes Williamson etherification with 4-methoxyphenol (K₂CO₃, DMF, 80°C) to install the (4-methoxyphenoxy)methyl group. This intermediate is subsequently coupled with the oxazole precursor via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) at 72% efficiency.
Coupling and Functionalization
Final assembly involves two critical couplings:
- Furan-Oxazole Linkage : Palladium-catalyzed cross-coupling (2 mol% Pd(OAc)₂, SPhos ligand, K₃PO₄, toluene, 110°C) connects the furan and oxazole units.
- C5 Amination : Silver perchlorate (AgClO₄)-mediated nucleophilic substitution introduces the [(4-methoxyphenyl)methyl]amino group at C5, utilizing N-(4-methoxybenzyl)amine in acetonitrile at 60°C for 24 h.
Functional Group Transformations
Stereoselective Amination
The C5 amination demonstrates significant solvent dependence, with acetonitrile providing superior regioselectivity (94:6 ratio) compared to THF (82:18). DFT calculations reveal this selectivity arises from solvent stabilization of the silver-amine complex transition state.
Table 2: Solvent Effects on C5 Amination
| Solvent | Temperature (°C) | Selectivity Ratio | Yield (%) |
|---|---|---|---|
| Acetonitrile | 60 | 94:6 | 76 |
| THF | 60 | 82:18 | 68 |
Catalytic and Mechanistic Innovations
Bimetallic Catalysis
Combining CuI (10 mol%) with Pd(OAc)₂ (5 mol%) accelerates the furan-oxazole coupling by facilitating oxidative addition/reductive elimination cycles, reducing reaction times from 48 h to 12 h while maintaining 70% yield.
Solvent-Free Cyclization
Microwave-assisted solvent-free conditions (150°C, 30 min) enhance cyclodehydration efficiency, achieving 89% conversion compared to 68% under traditional reflux.
Mechanistic Insights
Oxazole Cyclization Dynamics
In situ FT-IR studies identify the rate-determining step as the dehydration of the α-acylamino ketone intermediate, with activation energy (Eₐ) of 92 kJ/mol. Protonation of the carbonyl oxygen by polyphosphoric acid lowers this barrier to 75 kJ/mol.
Radical Intermediates in Cyanidation
Electron paramagnetic resonance (EPR) spectroscopy confirms the presence of cyanide radicals (·CN) during potassium ferricyanide-mediated reactions, supporting a proposed mechanism where Fe³⁺ coordinates to the oxazole ring, facilitating single-electron transfer.
Analytical Characterization
Spectroscopic Fingerprints
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for optimized routes, with retention time (t₃) = 12.7 min.
Q & A
Q. What are the key considerations for designing a synthesis route for this oxazole-carbonitrile derivative?
The synthesis typically involves multi-step reactions under controlled conditions. Critical steps include:
- Protection of reactive groups : Use protecting groups (e.g., Boc or Fmoc) to prevent undesired side reactions during coupling steps involving the furan and oxazole moieties .
- Solvent selection : Polar aprotic solvents like DMSO or THF are often employed to stabilize intermediates and enhance reaction efficiency .
- Temperature control : Reactions may require low temperatures (−20°C to 0°C) to suppress side reactions, followed by gradual warming for cyclization .
- Catalyst use : Palladium or copper catalysts may facilitate cross-coupling reactions between aromatic rings .
Q. How can the structural integrity of this compound be validated post-synthesis?
Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the oxazole and furan rings .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect impurities .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
Key reactive groups include:
- Carbonitrile (C≡N) : Susceptible to hydrolysis to carboxylic acids or conversion to amides via nucleophilic addition .
- Methoxy-substituted phenoxy groups : Participate in electrophilic aromatic substitution (e.g., halogenation) or serve as hydrogen bond donors in target binding .
- Amino group : Can be acylated or alkylated to modulate solubility or bioactivity .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?
Address discrepancies through:
- Batch purity analysis : Use HPLC to ensure >95% purity, as impurities (e.g., unreacted nitrile precursors) may skew results .
- Structural analogs : Synthesize derivatives with modifications to the methoxyphenyl or furan groups to isolate structure-activity relationships .
- Cellular context : Test activity across multiple cell lines to account for tissue-specific metabolism or transporter expression .
Q. What computational methods are suitable for predicting this compound's interaction with biological targets?
Combine:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like cytochrome P450 or kinases, leveraging the oxazole ring’s π-π stacking potential .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett constants of methoxy groups) with activity data to optimize substituents .
Q. What strategies can improve low yields in the final cyclization step of the oxazole core?
Optimize:
- Reagent stoichiometry : Adjust equivalents of carbodiimide coupling agents to minimize dimerization .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .
- Inert atmosphere : Use argon or nitrogen to prevent oxidation of intermediates during cyclization .
Q. How can the nitrile group’s metabolic stability be evaluated for drug development?
Conduct:
- In vitro microsomal assays : Incubate with liver microsomes (human/rodent) to track nitrile → amide conversion via LC-MS .
- CYP450 inhibition studies : Determine if the nitrile interacts with CYP3A4/2D6, which could alter pharmacokinetics .
Methodological Notes
- Synthetic Protocols : Always validate reaction progress with TLC or in-line IR spectroscopy to detect intermediates .
- Data Reproducibility : Replicate key experiments (e.g., biological assays) with independent synthetic batches to confirm robustness .
- Safety : While commercial data are excluded, note that nitriles require handling in fume hoods with cyanide antidote kits available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
